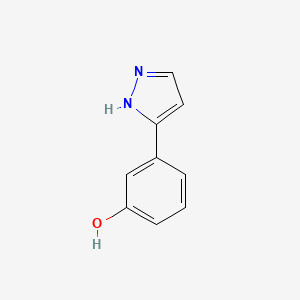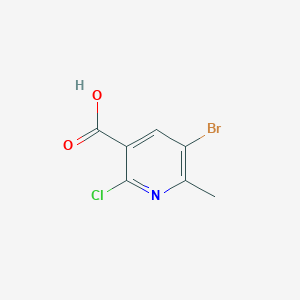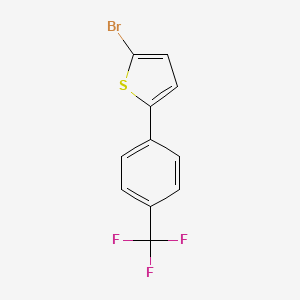
2-(3-Aminopropyl)-6-(furan-2-yl)pyridazin-3-one
説明
2-(3-Aminopropyl)-6-(furan-2-yl)pyridazin-3-one (2-APFP) is a heterocyclic compound that has been used in various scientific research applications. It is an important compound in organic synthesis due to its versatile properties and wide range of applications. 2-APFP is also known as a ‘building block’, as it can be used to synthesize other compounds.
科学的研究の応用
Heterocyclic Compound Synthesis
Synthesis of Pyrimidine and Pyridazine Derivatives
Arylmethylidene derivatives of furan-2(3H)-ones serve as crucial precursors for creating heterocyclic compounds, including pyrimidine and pyridazine structures, which are analogues of nitrogen-containing bases of the pyrimidine series. These structures are synthesized to explore new biologically active compounds featuring pyridine and pyridazine fragments (Aniskova, Grinev, & Yegorova, 2017).
Functionalization and Cyclization Reactions
The compound serves as a building block for various cyclization and functionalization reactions, leading to the formation of heterocyclic systems with significant synthetic and potential biological importance. Such transformations involve creating pyrazolo[3,4-d]pyridazines and related heterocycles from furan derivatives (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
Synthesis of Furo[2,3-d]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
2-Aminofuran-3-carbonitriles interact with various reagents to yield imidates, which further react to form structures with potential biological activities. These synthesized heterocycles highlight the versatility of furan derivatives in accessing novel therapeutic agents (Shaker, 2006).
特性
IUPAC Name |
2-(3-aminopropyl)-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMIKZKSVFIIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




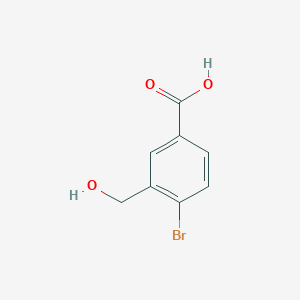
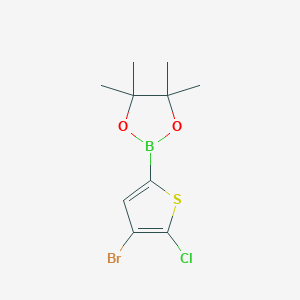



![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
